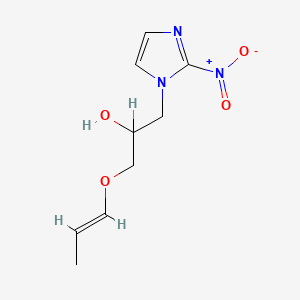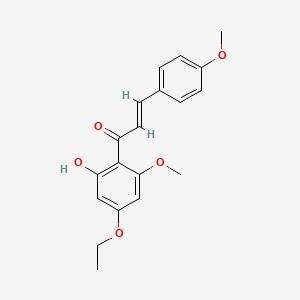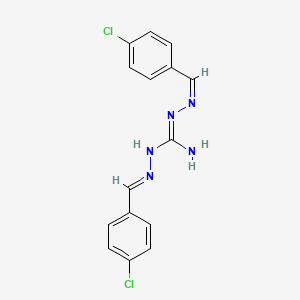
Robénidine
Vue d'ensemble
Description
Robenidine est un médicament coccidiostatique principalement utilisé pour contrôler la coccidiose, une infection mortelle causée par des parasites coccidiens chez la volaille . Ce composé est connu pour sa capacité à ralentir à la fois la croissance et les cycles de reproduction de ces parasites, ce qui en fait un outil essentiel dans l'industrie agricole . Robenidine est également reconnu pour son rôle dans le retard de développement de la résistance aux antibiotiques par l'utilisation intermittente et la rotation avec d'autres antimicrobiens .
Applications De Recherche Scientifique
Robenidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the kinetics and mechanisms of coccidiostat drugs . In biology, it is used to control coccidiosis in poultry, rabbits, and fish . In medicine, recent studies have identified robenidine as a repositionable antifungal agent with broad-spectrum activity against drug-resistant Candida strains . Additionally, robenidine analogues have shown potent bactericidal activity against Gram-positive and Gram-negative pathogens, making it a promising candidate for further pharmaceutical development .
Mécanisme D'action
Target of Action
Robenidine, also known as Khimkoktside, is primarily identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites are responsible for causing coccidiosis, a lethal infection in poultry that has shown a significant economic burden .
Mode of Action
Robenidine operates by slowing both the growth and reproductive cycles of coccidian parasites . This disruption in the life cycle of the parasites helps control the spread of coccidiosis . An analog of robenidine, NCL195, has been shown to display potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .
Biochemical Pathways
It has been suggested that robenidine may target the cell wall integrity signaling pathway . This could potentially explain its ability to disrupt the cell membrane potential .
Pharmacokinetics
A study on robenidine hydrochloride in ictalurus punctatus (a species of catfish) found that the elimination rate of robenidine hydrochloride in each tissue from fast to slow was plasma, gill, brain, muscle, skin, liver, kidney, and intestines .
Result of Action
The primary result of robenidine’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine effectively reduces the spread of the infection . In addition, the analog of robenidine, NCL195, has been shown to have potent bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .
Action Environment
The action of robenidine can be influenced by environmental factors. For instance, the analog of robenidine, NCL195, demonstrated potent activity against various bacterial pathogens in the presence of sub-inhibitory concentrations of ethylenediaminetetraacetic acid (EDTA) and polymyxin B . This suggests that the efficacy of robenidine and its analogs can be enhanced in certain environments or under specific conditions.
Orientations Futures
Robenidine has been identified as a potential therapeutic agent for disseminated fungal infection . Future work could test its potential therapeutic effect in animal models of disseminated fungal infection . Other factors could further be optimized to increase the efficacy of Robenidine in a clinical setting, including structure optimization .
Analyse Biochimique
Biochemical Properties
Robenidine interacts with various biomolecules in its role as a coccidiostat. It is known to disrupt the cell membrane potential, which is a crucial aspect of its biochemical activity
Cellular Effects
Robenidine has demonstrated potent bactericidal activity against various bacterial pathogens. For instance, it has shown antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in the presence of sub-inhibitory concentrations of certain compounds . It also demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens and all Gram-negative pathogens isolated from cases of canine otitis externa .
Molecular Mechanism
It is known to disrupt the cell membrane potential, which is a key aspect of its bactericidal activity
Temporal Effects in Laboratory Settings
Robenidine has been shown to be effective in technical material as well as feed premixes, and it is capable of distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
The effects of robenidine vary with different dosages in animal models. For instance, robenidine hydrochloride administered orally at a dose of 20 mg/kg has been studied in Ictalurus punctatus
Metabolic Pathways
It is known to disrupt the cell membrane potential, which could potentially affect various metabolic pathways
Transport and Distribution
It is known to disrupt the cell membrane potential, which could potentially affect its transport and distribution
Subcellular Localization
It is known to disrupt the cell membrane potential, which could potentially affect its subcellular localization
Méthodes De Préparation
Le chlorhydrate de robenidine, la forme active du composé, est synthétisé par une série de réactions chimiques. La voie de synthèse implique la réaction de la 1,3-bis(p-chlorobenzylidène)amino-guanidine avec de l'acide chlorhydrique . Les conditions de réaction comprennent généralement l'utilisation de solvants comme l'acétonitrile et l'acide formique, et le processus est réalisé à des températures contrôlées pour garantir la pureté et le rendement du produit final . Les méthodes de production industrielle font souvent appel à la chromatographie liquide haute performance (CLHP) pour la purification et la validation du composé .
Analyse Des Réactions Chimiques
Robenidine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acétonitrile, l'acide formique et l'acide trifluoroacétique . Les principaux produits formés à partir de ces réactions sont l'acide 4-chlorohippurique et l'acide 4-chlorobenzoïque . Ces réactions sont généralement réalisées dans des conditions contrôlées pour garantir la stabilité et l'efficacité du composé .
Applications de la recherche scientifique
Robenidine a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la cinétique et les mécanismes des médicaments coccidiostatiques . En biologie, il est utilisé pour contrôler la coccidiose chez la volaille, les lapins et les poissons . En médecine, des études récentes ont identifié la robenidine comme un agent antifongique repositionnable à large spectre contre les souches de Candida résistantes aux médicaments . De plus, les analogues de la robenidine ont montré une activité bactéricide puissante contre les pathogènes Gram-positifs et Gram-négatifs, ce qui en fait un candidat prometteur pour un développement pharmaceutique futur .
Mécanisme d'action
Robenidine exerce ses effets en perturbant le potentiel de la membrane cellulaire des parasites coccidiens . Cette perturbation ralentit la croissance et les cycles de reproduction des parasites, contrôlant efficacement l'infection . Les cibles moléculaires et les voies impliquées dans ce processus sont encore à l'étude, mais on pense que la robenidine interfère avec la voie de signalisation de l'intégrité de la paroi cellulaire, conduisant à des dommages à la paroi cellulaire et à la mort cellulaire éventuelle .
Comparaison Avec Des Composés Similaires
Robenidine est souvent comparée à d'autres médicaments coccidiostatiques, tels que la monensine et la lasalocide. Contrairement à ces composés, la robenidine est connue pour sa capacité à retarder le développement de la résistance aux antibiotiques par l'utilisation intermittente et la rotation avec d'autres antimicrobiens . Des composés similaires comprennent NCL195, un analogue de la robenidine qui présente une activité bactéricide puissante contre Streptococcus pneumoniae et Staphylococcus aureus . NCL195 a montré de meilleures données de toxicité in vitro sur toutes les lignées cellulaires par rapport à la robenidine, ce qui en fait un candidat potentiel pour un développement futur .
Propriétés
| { "Design of the Synthesis Pathway": "Robenidine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4,5-trichloropyrimidine", "2,4-dichloro-5-(prop-2-yn-1-yloxy)pyrimidine", "methylamine", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2,4,5-trichloropyrimidine is reacted with sodium hydroxide to form 2,4-dichloro-5-(prop-2-yn-1-yloxy)pyrimidine.", "Step 2: 2,4-dichloro-5-(prop-2-yn-1-yloxy)pyrimidine is reacted with methylamine to form the corresponding methylamino derivative.", "Step 3: The methylamino derivative is reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is quaternized with hydrochloric acid to form the final product, Robenidine.", "Step 5: The final product is purified using ethanol." ] } | |
Numéro CAS |
25875-51-8 |
Formule moléculaire |
C15H13Cl2N5 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10- |
Clé InChI |
MOOFYEJFXBSZGE-QJUDHZBZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl |
SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Apparence |
Solid powder |
| 25875-50-7 25875-51-8 |
|
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cytostat Hydrochloride, Robenidine Robenidine Robenidine Hydrochloride Robenz Robenzidene Robenzidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is robenidine primarily used for?
A1: Robenidine is an anticoccidial agent primarily used in the poultry and rabbit industries to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. [, , , , ]
Q2: Does robenidine affect the sporulation rate of Eimeria oocysts?
A2: Research indicates that robenidine does not significantly impact the sporulation rate of Eimeria oocysts. []
Q3: Robenidine is structurally similar to guanabenz, a cytoprotective agent. Does robenidine share this cytoprotective property?
A3: Yes, research has demonstrated that robenidine, like guanabenz, exhibits cytoprotective properties. Both compounds can protect cells from stress induced by tunicamycin, a compound that triggers the unfolded protein response, a cellular stress response pathway. []
Q4: Does robenidine's cytoprotective effect involve the protein phosphatase PP1:PPP1R15A, as seen with guanabenz?
A4: Unlike guanabenz, robenidine's cytoprotective mechanism appears to be independent of PP1:PPP1R15A. Studies have shown that robenidine doesn't disrupt the interaction between PP1:PPP1R15A and eIF2α, a key protein involved in the unfolded protein response. []
Q5: Does robenidine have any activity against bacteria?
A5: Yes, in addition to its anticoccidial activity, robenidine exhibits activity against certain bacteria. It demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. [] Additionally, robenidine shows bactericidal activity against Acinetobacter baumannii and Acinetobacter calcoaceticus. []
Q6: Can the combination of robenidine with EDTA or PMBN be beneficial for treating bacterial infections?
A6: The combination of robenidine with EDTA or PMBN holds potential for further exploration and development for treating bacterial infections. These combinations could be incorporated into topical and otic formulations for use in both animals and humans. []
Q7: Does robenidine contribute to antimicrobial resistance?
A7: Robenidine is generally considered safe regarding antimicrobial resistance development. It is not anticipated to induce resistance or cross-resistance to antimicrobials commonly used in human and animal therapy. []
Q8: Does resistance to robenidine occur in coccidia?
A8: Despite its overall efficacy, resistance to robenidine has been observed in some Eimeria species, particularly Eimeria tenella. Studies have shown that resistant strains can emerge after repeated exposure to the drug. [, , , ] This resistance can develop in a stepwise manner with increasing drug concentrations, highlighting the importance of judicious robenidine use. []
Q9: How is robenidine hydrochloride metabolized and excreted in rabbits?
A9: Following oral administration in rabbits, robenidine hydrochloride is primarily excreted unchanged in urine and feces. Approximately 87.17% is excreted in feces and 0.56% in urine. [] The peak excretion time for robenidine in rabbit urine is between 0-6 hours, while for feces it's between 6-12 hours post-administration. []
Q10: How is robenidine hydrochloride metabolized and excreted in Channel catfish?
A10: In Channel catfish, robenidine hydrochloride is rapidly metabolized and primarily excreted in water, with a recovery rate of up to 80.7%. [] The major metabolites found in water are robenidine hydrochloride itself and 4-chlorobenzoic acid (PCBA), accounting for 38.3% and 42.4% of the total drug amount, respectively. [] Only a small amount of 4-chlorohippuric acid (PCHA) is detected. []
Q11: Is robenidine hydrochloride safe for chickens and turkeys?
A11: Robenidine hydrochloride, at the recommended dosage, is considered safe for chickens and turkeys. Studies show no adverse effects on growth performance, livability, or organ health when administered at levels up to six times the recommended dose. []
Q12: Does robenidine hydrochloride affect the pigmentation of broiler chickens?
A12: Interestingly, robenidine hydrochloride can influence broiler chicken pigmentation. Studies have shown that it can significantly increase the pigmentation of broiler shanks and skin. [] This effect is further enhanced when robenidine is administered in combination with roxarsone. []
Q13: What are the potential safety concerns regarding the use of robenidine hydrochloride?
A13: While generally considered safe at recommended dosages, concerns exist regarding the potential aneugenic activity of robenidine hydrochloride. Due to insufficient data on its genotoxicity, further research is needed to comprehensively assess its safety profile for target species, consumers, and the environment. []
Q14: What analytical methods are employed to determine robenidine levels in various matrices?
A14: Several analytical methods have been developed and validated for the detection and quantification of robenidine in various matrices, including:
Q15: What sample preparation techniques are commonly used for analyzing robenidine in poultry feed?
A15: Several extraction techniques have been compared for extracting robenidine from poultry feed, including:
Q16: What is the significance of analytical method validation for robenidine determination?
A16: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of robenidine measurements. This process involves evaluating parameters like linearity, recovery, precision, limit of detection, and limit of quantification to demonstrate the method's reliability and suitability for its intended purpose. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)

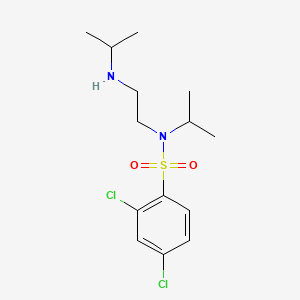
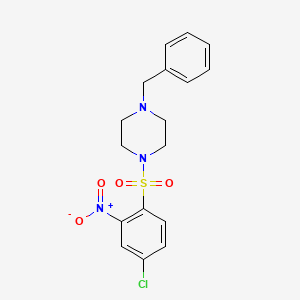

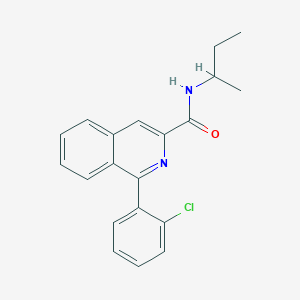
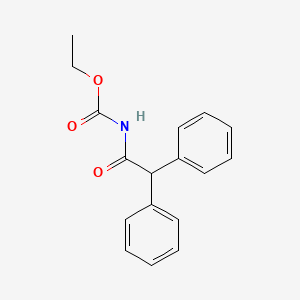
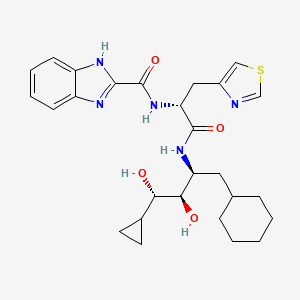

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)
